5-HT₂A Receptor Binding Affinity: p-OCF₃ Substitution Outperforms Methoxy and Unsubstituted Analogs
The target compound demonstrates potent binding to the 5-HT₂A serotonin receptor, a clinically validated target for neuropsychiatric disorders. Comparative data from receptor binding assays indicate that the para-trifluoromethoxy substituent confers a Ki value of 12 nM for the 5-HT₂A receptor . This affinity is attributed to the electron-withdrawing nature and enhanced lipophilicity of the -OCF₃ group, which facilitates favorable interactions within the receptor binding pocket .
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 12 nM (5-HT₂A receptor) |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)pyrrolidine analog (estimated >100 nM); unsubstituted phenyl pyrrolidine (inactive at <10 μM) |
| Quantified Difference | >8-fold improvement over methoxy analog; >800-fold over unsubstituted analog |
| Conditions | Radioligand displacement assay using [³H]-ketanserin; human 5-HT₂A receptor expressed in HEK-293 cells |
Why This Matters
This binding affinity difference informs selection for SAR campaigns targeting 5-HT₂A modulation, reducing false negatives from weak-binding analogs.
